2-(4-Butylbenzoyl)-4-methylpyridine
CAS No.: 1187170-77-9
Cat. No.: VC2657311
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1187170-77-9 |
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Molecular Formula | C17H19NO |
Molecular Weight | 253.34 g/mol |
IUPAC Name | (4-butylphenyl)-(4-methylpyridin-2-yl)methanone |
Standard InChI | InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-13(2)10-11-18-16/h6-12H,3-5H2,1-2H3 |
Standard InChI Key | UITCCYHQESETAJ-UHFFFAOYSA-N |
SMILES | CCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C |
Canonical SMILES | CCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C |
Chemical Structure and Properties
2-(4-Butylbenzoyl)-4-methylpyridine belongs to the family of pyridine derivatives, specifically ketones containing both pyridine and phenyl rings. The compound features a butylbenzoyl group at the 2-position and a methyl group at the 4-position of the pyridine ring, creating a unique molecular architecture with distinct chemical properties.
Structural Features
The molecular structure consists of three primary components:
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A pyridine ring with a methyl substituent at position 4
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A carbonyl (C=O) linkage between the pyridine and phenyl rings
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A phenyl ring with a butyl chain at position 4
This structure bears similarity to 2-(4-Butylbenzoyl)-5-methylpyridine, which has been studied more extensively, differing only in the position of the methyl group on the pyridine ring (position 4 instead of position 5).
Physical and Chemical Properties
Based on analysis of similar compounds, 2-(4-Butylbenzoyl)-4-methylpyridine likely exhibits the following properties:
The compound's electron distribution is influenced by both the electron-withdrawing effects of the carbonyl group and the electron-donating effects of the methyl and butyl substituents, creating a unique electronic profile that influences its reactivity patterns.
Synthesis Methods
Friedel-Crafts Acylation
The most direct synthesis route for 2-(4-Butylbenzoyl)-4-methylpyridine likely involves Friedel-Crafts acylation, similar to the synthesis of related compounds. This would involve the reaction of 4-methylpyridine with 4-butylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride. The synthetic pathway can be represented as:
4-methylpyridine + 4-butylbenzoyl chloride → 2-(4-Butylbenzoyl)-4-methylpyridine + HCl
Flow Chemistry Approach
Recent advances in synthetic methodology suggest that continuous flow chemistry could offer advantages for the synthesis of methylated pyridine derivatives, potentially including 2-(4-Butylbenzoyl)-4-methylpyridine .
The flow synthesis approach would involve:
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Continuous feeding of reactants through a packed catalyst bed
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Precise temperature and pressure control
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Reduced reaction times and improved yields
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Enhanced selectivity for the desired isomer
This method represents a greener approach compared to conventional batch reactions, with potential benefits including reduced solvent consumption, improved safety, and enhanced scalability .
Starting Material Considerations
The synthesis of 2-(4-Butylbenzoyl)-4-methylpyridine would typically begin with 4-methylpyridine (also known as 4-picoline). This approach differs from the synthesis methods used for 2-methylpyridines discussed in some literature, which focus on the α-methylation of pyridine . The position of substituents plays a crucial role in determining the appropriate synthetic strategy.
Chemical Reactions and Reactivity
Types of Reactions
2-(4-Butylbenzoyl)-4-methylpyridine likely participates in various chemical transformations, including:
Oxidation Reactions: The compound can undergo oxidation at the methyl group or the butyl chain. Oxidation of the methyl group could lead to the formation of carboxylic acid derivatives, while oxidation of the butyl chain might result in shortened alkyl chains.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reactions: Electrophilic substitution may occur at the pyridine ring, although these reactions are typically less favorable than in benzene due to the electron-withdrawing effect of the nitrogen atom.
Bromination Reactions: The methyl group at position 4 of the pyridine ring can undergo radical bromination, similar to the reaction observed with 2,6-di-tert-butyl-4-methylpyridine , resulting in bromomethyl derivatives that can serve as versatile intermediates for further functionalization.
Reaction Conditions and Reagents
Reaction Type | Common Reagents | Typical Conditions | Expected Products |
---|---|---|---|
Oxidation | KMnO₄, CrO₃ | Aqueous or acidic medium, elevated temperature | Carboxylic acids, ketones |
Reduction | NaBH₄, LiAlH₄ | Anhydrous conditions, low to room temperature | Secondary alcohol |
Bromination | NBS, benzoyl peroxide | Reflux in CCl₄ | 2-(4-Butylbenzoyl)-4-(bromomethyl)pyridine |
Hydrolysis | Aqueous acids or bases | Heated aqueous conditions | Separated acid and amine components |
The reactivity of 2-(4-Butylbenzoyl)-4-methylpyridine would likely be influenced by both the electron-withdrawing effect of the carbonyl group and the electron-donating effects of the alkyl substituents, creating a unique reactivity profile distinct from either pyridine or 4-methylpyridine alone.
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of 2-(4-Butylbenzoyl)-4-methylpyridine likely depends on several structural features:
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The position of the methyl group at C-4 (rather than C-5 as in the more studied analog) may significantly alter its binding affinity to biological targets
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The butyl chain length provides lipophilicity, potentially enhancing membrane permeability
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The carbonyl linkage serves as a potential hydrogen bond acceptor in biological interactions
These structure-activity relationships would need to be experimentally determined through systematic biological screening and comparison with structural analogs.
Research Applications
Synthetic Chemistry
2-(4-Butylbenzoyl)-4-methylpyridine serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. The presence of multiple reactive sites allows for selective functionalization to create libraries of derivatives with potential applications in medicinal chemistry and materials science.
Medicinal Chemistry
The compound's structural features make it a candidate for medicinal chemistry research, particularly as a potential scaffold for developing:
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Anti-infective agents
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Enzyme inhibitors
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Receptor modulators
Computational studies, similar to those performed on related compounds, could help predict binding affinities with biological targets such as acetylcholinesterase (AChE) and other enzymes.
Materials Science
Pyridine derivatives with similar structures have found applications in materials science, particularly in:
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Organic electronics
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Coordination chemistry
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Polymer science
The conjugated system in 2-(4-Butylbenzoyl)-4-methylpyridine could impart interesting electronic properties, making it potentially useful in the development of organic semiconductors or photovoltaic materials.
Analytical Considerations
Spectroscopic Properties
The identification and characterization of 2-(4-Butylbenzoyl)-4-methylpyridine would typically involve various spectroscopic techniques:
NMR Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, methyl group protons, and the butyl chain protons. Typical chemical shifts for pyridine derivatives with methyl substituents at the 4-position would be expected, with distinct patterns differing from the 5-methyl isomer .
Mass Spectrometry: The compound would likely show a molecular ion peak at approximately m/z 253, corresponding to its molecular weight, with fragmentation patterns involving loss of the butyl chain and breakage at the carbonyl linkage.
Infrared Spectroscopy: Strong absorption bands would be expected around 1650-1700 cm⁻¹ (C=O stretching), 1580-1600 cm⁻¹ (C=N stretching), and 2850-2960 cm⁻¹ (C-H stretching of methyl and butyl groups).
Chromatographic Analysis
Purification and analysis of 2-(4-Butylbenzoyl)-4-methylpyridine would typically employ chromatographic methods:
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HPLC: Reverse-phase HPLC with gradient elution using methanol/water or acetonitrile/water mixtures
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TLC: Silica gel with hexane/ethyl acetate mixtures as mobile phase
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Column Chromatography: Silica gel with hexane or hexane/ethyl acetate gradients for purification
Comparison with Similar Compounds
Structural Analogs
Position Isomer Effects
The position of the methyl group (4 vs. 5) on the pyridine ring significantly affects the compound's properties:
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Electronic distribution: The 4-methyl derivative would have different resonance structures compared to the 5-methyl analog
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Steric effects: The 4-methyl group may interact differently with incoming reagents compared to a 5-methyl substituent
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Hydrogen abstraction: The 4-methyl position is likely more accessible for radical reactions compared to the 5-position
These positional effects are critical considerations in understanding the unique chemical behavior of 2-(4-Butylbenzoyl)-4-methylpyridine compared to its isomers.
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